molecular formula C29H28N4O4S B2955747 7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-95-0

7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2955747
CAS No.: 688055-95-0
M. Wt: 528.63
InChI Key: GBRQGMQCSIFLSD-UHFFFAOYSA-N
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Description

This compound features a quinazolin-8-one core fused with a [1,3]dioxolo[4,5-g] moiety, a sulfanylidene group at position 6, and a benzyl-substituted piperazine chain at position 5. The piperazine is further functionalized with a 2,5-dimethylphenyl carbonyl group (Fig. 1).

Properties

IUPAC Name

7-[[4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S/c1-18-3-4-19(2)24(13-18)31-9-11-32(12-10-31)27(34)21-7-5-20(6-8-21)16-33-28(35)22-14-25-26(37-17-36-25)15-23(22)30-29(33)38/h3-8,13-15,22H,9-12,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAXACFDAANJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C6C(=CC5=NC4=S)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (often referred to as K788-9078) is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of K788-9078 is C36H35N3O2S. The compound features a complex structure that includes a quinazoline core, a piperazine moiety, and several aromatic groups. The structural complexity suggests potential interactions with various biological targets.

Biological Activity

Antimycobacterial Activity
Recent studies have shown that compounds similar to K788-9078 exhibit significant antimycobacterial properties. For instance, derivatives containing piperazine groups have demonstrated inhibitory effects against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) reported below 4 μM for some analogs . The presence of bulky lipophilic moieties enhances the interaction with the pathogen's ATP synthase, crucial for its survival and replication .

Anticancer Activity
K788-9078 has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicated that it can inhibit the proliferation of human liver hepatocellular carcinoma (HepG2) cells significantly . The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

The biological activity of K788-9078 can be attributed to several mechanisms:

  • Inhibition of ATP Synthase : The compound's interaction with ATP synthase in mycobacteria disrupts energy production, leading to cell death.
  • Induction of Apoptosis : In cancer cells, K788-9078 promotes apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancerous cells, preventing further proliferation.

Data Tables

Biological ActivityTargetMIC (µM)Reference
AntimycobacterialMtb< 4
AnticancerHepG2IC50 = 10

Case Studies

  • Study on Antimycobacterial Efficacy :
    A study investigated a series of piperazine derivatives for their antimycobacterial activity against Mtb H37Rv. Among these, compounds structurally related to K788-9078 showed promising results with MIC values indicating strong inhibitory effects .
  • Cytotoxicity in Cancer Cells :
    Another research focused on the cytotoxic effects of K788-9078 on HepG2 cells. The study reported an IC50 value of approximately 10 µM after 48 hours of exposure, suggesting significant anticancer potential .

Comparison with Similar Compounds

Piperazine-Based Tyrosinase Inhibitors

Piperazine derivatives are widely explored for enzyme inhibition. highlights piperazine-dithiocarbamate analogs (e.g., Figure 4 in the source) designed as tyrosinase inhibitors. Unlike the target compound, these lack the quinazolinone core but share the piperazine motif. The replacement of furan with piperazine-dithiocarbamate in these analogs improved tyrosinase inhibition, suggesting that the piperazine group in the target compound may similarly enhance binding to enzyme active sites .

Key Comparison:

Feature Target Compound Piperazine-Dithiocarbamate Analogs
Core Structure Quinazolinone + dioxolo ring Furan or simple aryl backbone
Piperazine Substituent 2,5-Dimethylphenyl carbonyl Dithiocarbamate or tosyl groups
Bioactivity Potential enzyme inhibition Tyrosinase inhibition (IC50: 0.8–12 µM)

Quinazolinone Derivatives with Piperazine Moieties

describes a quinazolin-4(3H)-one derivative (compound 15e) featuring a cyclopropanecarbonyl-piperazine group. Unlike the target compound, 15e includes a fluorine atom and methoxy group, which may influence its pharmacokinetics. Both compounds utilize piperazine to enhance solubility and receptor affinity, but the sulfanylidene group in the target compound could confer superior antioxidant or antiproliferative activity .

Key Comparison:

Feature Target Compound Compound 15e
Quinazolinone Substituent Sulfanylidene (C=S) at position 6 Fluorine and methoxy groups
Piperazine Linker 2,5-Dimethylphenyl carbonyl Cyclopropanecarbonyl group
Reported Activity Not yet reported Cytotoxicity (HepG2: IC50 ~15 µM)

Quinazolinthione vs. Quinazolinone Derivatives

directly compares quinazolinones and quinazolinthiones (thione analogs). The sulfanylidene group in the target compound aligns with the thione derivatives, which demonstrated comparable or superior antiproliferative and antioxidant activities to their oxo counterparts. For instance, quinazolinthione [6] showed IC50 values of 8.2 µM (HepG2) and 7.5 µM (MCF-7), outperforming some quinazolinones .

Key Comparison:

Feature Target Compound (Thione) Quinazolinone Analogs
C6 Group Sulfanylidene (C=S) Oxo (C=O)
Bioactivity Trend Expected enhanced antioxidant activity Thiones > Oxo in ABTS/DPPH assays

Piperazine-Benzofuran Hybrids

discusses piperazine-linked benzofuran derivatives with anticancer activity. While structurally distinct from the target compound, both classes employ piperazine to improve bioavailability and target engagement. The benzofuran core in these analogs contributes to π-π stacking interactions, whereas the dioxolo-quinazolinone in the target compound may offer similar stability .

Key Comparison:

Feature Target Compound Piperazine-Benzofuran Derivatives
Core Structure Dioxolo-quinazolinone Benzofuran
Piperazine Role Enhances solubility and binding Modulates lipophilicity and potency

Structural Analog with Phenylpiperazine

describes a compound where the piperazine is substituted with a phenyl group instead of 2,5-dimethylphenyl.

Key Comparison:

Feature Target Compound Phenylpiperazine Analog
Piperazine Substituent 2,5-Dimethylphenyl Phenyl group
Predicted LogP Higher (due to methyl groups) Lower

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